4-Methoxy-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a methoxy group and a piperidine ring linked to another pyrimidine ring bearing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring systems, followed by the introduction of the methoxy and trifluoromethyl groups. The piperidine ring is then incorporated through nucleophilic substitution reactions.
For instance, the synthesis might begin with the reaction of 4-chloro-2-methoxypyrimidine with a suitable nucleophile to introduce the piperidine ring. This is followed by the reaction with 4-(trifluoromethyl)pyrimidin-2-ol to form the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine rings can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyrimidine rings can produce dihydropyrimidine derivatives with potential biological activity.
Scientific Research Applications
4-Methoxy-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the piperidine ring.
4-Methoxy-2-(4-piperidin-1-yl)pyrimidine: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)pyrimidin-2-ol: Similar structure but lacks the methoxy group and piperidine ring.
Uniqueness
4-Methoxy-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy and trifluoromethyl groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O2/c1-24-12-3-7-19-13(22-12)23-8-4-10(5-9-23)25-14-20-6-2-11(21-14)15(16,17)18/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYOVNLMGFPRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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